molecular formula C18H13NO3S2 B4564277 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4564277
M. Wt: 355.4 g/mol
InChI Key: KOSGKKSRWIGBHA-SXGWCWSVSA-N
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Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H13NO3S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is 355.03368562 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to "5-(1,3-benzodioxol-5-ylmethylene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one" have been synthesized and evaluated for their biological activities, such as antipsychotic, anticonvulsant, anti-tumor, and anticancer effects. For example, Kaur et al. (2012) synthesized various thiazolidin derivatives and screened them for antipsychotic and anticonvulsant activities, with certain compounds showing promising results (Kaur, Kumar, Chaudhary, & Kumar, 2012). Similarly, Gomha, Edrees, & Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Application in Polymer Solar Cells

A study by Qin et al. (2009) demonstrated the use of a thiazolidin derivative in the design of high-efficiency polymer solar cells. The compound was used as the donor material, achieving a power conversion efficiency of 5.4%, highlighting its potential in renewable energy technologies (Qin et al., 2009).

Anticancer Evaluation

Research by de Melo Rêgo et al. (2017) synthesized new thiazacridine derivatives and evaluated their antiproliferative effects on hematopoietic neoplastic cells, demonstrating significant cytotoxicity and apoptosis induction. This suggests the compound's applicability in cancer treatment strategies (de Melo Rêgo et al., 2017).

Synthesis and Evaluation as GSK-3 Inhibitors

Kamila & Biehl (2012) conducted a study on the synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives as potential GSK-3 inhibitors, a target for treating neurological disorders. This highlights the compound's potential application in developing treatments for diseases like Alzheimer's (Kamila & Biehl, 2012).

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S2/c1-11-4-2-3-5-13(11)19-17(20)16(24-18(19)23)9-12-6-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSGKKSRWIGBHA-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.